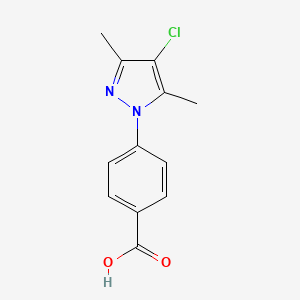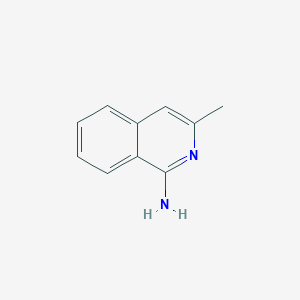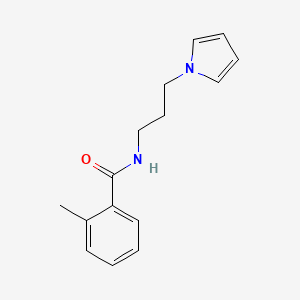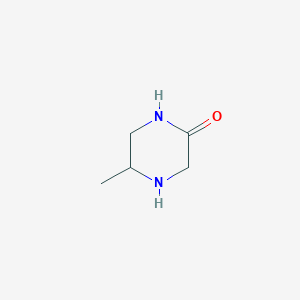
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrazole-based drug molecules, including derivatives of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, have shown promising antimicrobial activities. Shubhangi et al. (2019) synthesized four pyrazole derivatives and tested their antimicrobial activities against standard bacterial and fungal strains, finding good agreement with docking results from in silico studies. These compounds include 5-(3, 5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid and others, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans (Shubhangi et al., 2019).
Optical Applications
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been explored for their optical properties. Chandrakantha et al. (2013) synthesized a series of these compounds and investigated their non-linearity using the z-scan technique, identifying two compounds with potential for optical limiting applications (Chandrakantha et al., 2013).
Metal-Organic Frameworks (MOFs)
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid has been used in the construction of metal-organic frameworks. Wei et al. (2013) utilized this compound as a linker in MOFs, coordinating with Cu(I) ions to form extended structures with potential applications in gas storage and separation (Wei et al., 2013).
Synthesis and Characterization of Complexes
Pyrazole derivatives have been involved in the synthesis and characterization of various chemical complexes. Guerrero et al. (2008) synthesized new palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands, showcasing the potential of these compounds in creating complex structures with specific behaviors in solution (Guerrero et al., 2008).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are currently unknown. This compound is a specialty product for proteomics research
Biochemical Pathways
As a specialty product for proteomics research
Pharmacokinetics
The compound has a molecular weight of 250.68 , which could influence its bioavailability.
Propiedades
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIGXMTCWAPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)

![3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2805213.png)


![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)
![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)

![(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2805222.png)
![6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2805223.png)



![3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2805228.png)